molecular formula C19H14FNO4S B3943924 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide

4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide

Cat. No.: B3943924
M. Wt: 371.4 g/mol
InChI Key: QADDIITVKZLKJF-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorophenylsulfonamide group attached to a 2-methoxydibenzo[b,d]furan scaffold. This compound integrates a dibenzofuran moiety, which confers rigidity and aromaticity, and a methoxy group that enhances electron-donating properties. The fluorine atom on the benzene ring may influence electronic characteristics, such as lipophilicity and metabolic stability, while the sulfonamide group enables hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

4-fluoro-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4S/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)21-26(22,23)13-8-6-12(20)7-9-13/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADDIITVKZLKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. One common approach is to begin with 2-methoxydibenzofuran-3-ylamine, which undergoes a sulfonation reaction with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can yield reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of different substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide may be used to study biological processes and interactions. Its potential as a probe or inhibitor in biochemical assays makes it a useful tool for understanding cellular mechanisms.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry: In industry, this compound may find applications in the development of new materials or as a component in various chemical processes. Its unique properties could be harnessed for innovative solutions in material science and engineering.

Mechanism of Action

The mechanism by which 4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Sulfonamides

Compound Name Substituents Melting Point (°C) Key NMR Shifts (δ, ppm) References
4-Fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide 2-Methoxydibenzo[b,d]furan, 4-fluorophenyl Not reported Not reported -
4-Fluoro-N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide Thiophene-pyridine-isatin hybrid, 4-fluorophenyl 272–274 10.79 (br s, 1H), 8.69 (d, J=2.0 Hz)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-Methyloxazole, 4-methylphenyl Not reported Not reported
4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide 4-Nitrophenyl (electron-withdrawing) Not reported Not reported
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide, 2,3-dimethylphenyl, 4-fluorophenyl Not reported Not reported

Key Observations:

  • The dibenzofuran scaffold in the target compound provides structural rigidity compared to linear systems like thiophene-pyridine hybrids or oxazole derivatives .
  • The methoxy group in the dibenzofuran moiety enhances electron donation, contrasting with the electron-withdrawing nitro group in 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide .
  • Fluorine substitution improves metabolic stability compared to methyl or bromine analogs (e.g., 4-bromo-N-(4-nitrophenyl)benzenesulfonamide) .

Crystallographic and Computational Insights

  • Crystal Packing : 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide () exhibits intermolecular interactions via nitro and sulfonamide groups, whereas the methoxy group in the target compound may facilitate hydrogen bonding with adjacent molecules .
  • Hirshfeld Surface Analysis : Comparisons between bromine and fluorine analogs () reveal differences in halogen bonding and van der Waals interactions, influencing solubility and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
Reactant of Route 2
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4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide

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